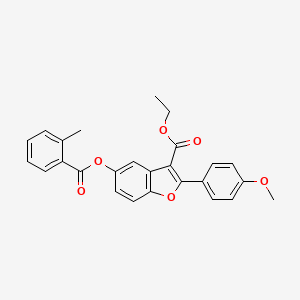
Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family.
Méthodes De Préparation
The synthesis of Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the esterification of 2-(4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylic acid with ethyl alcohol in the presence of a catalyst. The reaction conditions often require refluxing the mixture under an inert atmosphere to ensure the completion of the esterification process .
Analyse Des Réactions Chimiques
Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Applications De Recherche Scientifique
Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities, such as anti-tumor and anti-viral properties, make it a subject of interest in biological research.
Medicine: Due to its potential pharmacological activities, it is studied for its therapeutic applications, including anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anti-cancer effects .
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid: This compound lacks the ethyl ester and 2-methylbenzoyloxy groups, making it less complex and potentially less active biologically.
5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylic acid: This compound lacks the ethyl ester and 4-methoxyphenyl groups, which may affect its biological activities and chemical properties.
This compound stands out due to its unique combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C26H22O6 |
|---|---|
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyl)oxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H22O6/c1-4-30-26(28)23-21-15-19(31-25(27)20-8-6-5-7-16(20)2)13-14-22(21)32-24(23)17-9-11-18(29-3)12-10-17/h5-15H,4H2,1-3H3 |
Clé InChI |
HVHHVFBQULMNCG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3C)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3',5'-Diethyl 6'-amino-2-oxo-2'-phenyl-1-(prop-2-EN-1-YL)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11607277.png)
![N-(4-methoxyphenyl)-4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-amine](/img/structure/B11607284.png)
![4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N-(4-methylphenyl)phthalazin-1-amine](/img/structure/B11607295.png)
![2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11607298.png)
![methyl 4-[(E)-(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]benzoate](/img/structure/B11607299.png)
![(3Z)-5-bromo-3-[(2Z)-(4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11607312.png)
![4-(4-bromophenyl)-1-(butan-2-yl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11607323.png)
![7-cyclopentyl-6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11607327.png)
![2-Chloro-6-ethoxy-4-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11607328.png)
![1-[3-(propylsulfanyl)-6-(pyridin-3-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11607331.png)
![2-Methyl-2-phenyl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B11607339.png)
![N-(furan-2-ylmethyl)-8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11607345.png)
![2-{5-(4-methoxyphenyl)-3-[(3-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1,3-benzothiazole](/img/structure/B11607349.png)
![2-{[(Pyrimidin-2-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B11607350.png)
